Nanchangmycine

Vue d'ensemble

Description

La nanchangmycine est un antibiotique polyéther produit par la bactérie Streptomyces nanchangensis. Elle est connue pour sa capacité à inhiber les bactéries Gram-positives et a été identifiée comme un promoteur de croissance potentiel pour les ruminants . En outre, la this compound présente une activité antivirale à large spectre, y compris une efficacité contre le virus Zika .

Applications De Recherche Scientifique

Nanchangmycin has a wide range of scientific research applications:

Chemistry: Nanchangmycin is used as a model compound for studying polyether biosynthesis and the mechanisms of antibiotic action.

Biology: It serves as a tool for investigating the regulation of gene expression in Streptomyces species and the role of secondary metabolites in microbial ecology.

Medicine: Nanchangmycin’s antiviral and antibacterial properties make it a candidate for developing new therapeutic agents.

Industry: Nanchangmycin is explored as a growth promoter in animal husbandry, particularly for ruminants.

Mécanisme D'action

La nanchangmycine exerce ses effets en augmentant les niveaux de calcium cytosolique et en modulant l’activité de plusieurs kinases. Elle réduit les niveaux de protéines phosphorylées de FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27) et STAT5B . Ces changements conduisent à l’inactivation des cellules étoilées hépatiques, réduisant l’expression du collagène et son dépôt dans la matrice extracellulaire. Les effets antifibrotiques du composé sont médiés par un réseau de signalisation qui inhibe l’activité des principales kinases impliquées dans la fibrose .

Analyse Biochimique

Biochemical Properties

Nanchangmycin has been shown to interact with several enzymes and proteins, playing a significant role in biochemical reactions. It increases cytosolic Ca2+ levels and reduces the phosphorylated protein levels of FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B . These interactions contribute to its biochemical properties and its effects on cellular processes.

Cellular Effects

Nanchangmycin has a profound impact on various types of cells and cellular processes. It induces lipid re-accumulation while reducing collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nanchangmycin involves its binding interactions with biomolecules and changes in gene expression. It increases cytosolic Ca2+ and reduces the phosphorylated protein levels of FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B . Depletion of each of these kinases suppresses COL1A1 expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La nanchangmycine est principalement produite par biosynthèse par Streptomyces nanchangensis. La voie de biosynthèse implique une série d’enzymes de la synthétase de polykétides (PKS) qui assemblent la structure polyéther. Deux activateurs transcriptionnels spécifiques de la voie, NanR1 et NanR2, sont essentiels pour l’activation du groupe de gènes de la this compound . La surexpression de ces activateurs peut augmenter considérablement le rendement de la this compound.

Méthodes de production industrielle : La production industrielle de this compound implique la culture de Streptomyces nanchangensis dans des cuves de fermentation à grande échelle. L’optimisation des conditions de croissance, telles que la disponibilité des nutriments et les facteurs environnementaux, est cruciale pour maximiser le rendement. Les techniques de génie génétique, telles que la suppression des gènes répresseurs comme nanR4, peuvent encore améliorer la production .

Analyse Des Réactions Chimiques

Types de réactions : La nanchangmycine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour introduire des groupes fonctionnels contenant de l’oxygène dans la this compound.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Des réactions de substitution peuvent être effectuées en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d’acyle pour introduire de nouveaux substituants dans la structure de la this compound.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés. Les réactions de substitution peuvent entraîner divers dérivés de this compound substitués présentant des propriétés biologiques modifiées.

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique :

Chimie : La this compound est utilisée comme composé modèle pour étudier la biosynthèse des polyéthers et les mécanismes d’action des antibiotiques.

Biologie : Elle sert d’outil pour étudier la régulation de l’expression génique chez les espèces de Streptomyces et le rôle des métabolites secondaires dans l’écologie microbienne.

Médecine : Les propriétés antivirales et antibactériennes de la this compound en font un candidat pour le développement de nouveaux agents thérapeutiques.

Industrie : La this compound est explorée comme un promoteur de croissance en élevage, en particulier pour les ruminants.

Comparaison Avec Des Composés Similaires

La nanchangmycine est similaire à d’autres antibiotiques polyéthers, tels que la monensine et la salinomycine. Ces composés partagent des caractéristiques structurales et des voies de biosynthèse mais diffèrent par leurs activités biologiques et leurs applications spécifiques :

Monensine : Comme la this compound, la monensine est produite par des espèces de Streptomyces et présente des propriétés antibactériennes. La monensine est principalement utilisée comme ionophore dans l’alimentation animale pour améliorer l’efficacité alimentaire et contrôler la coccidiose chez les volailles.

Salinomycine : La salinomycine est un autre antibiotique polyéther doté de puissantes propriétés anticancéreuses. Il a été démontré qu’elle ciblait sélectivement les cellules souches cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse.

La combinaison unique d’activités antibactériennes, antivirales et antifibrotiques de la this compound la distingue de ces composés apparentés, soulignant son potentiel pour diverses applications scientifiques et médicales.

Activité Biologique

Nanchangmycin, a polyether ionophore produced by Streptomyces nanchangensis, has garnered attention for its diverse biological activities, particularly in the fields of antifibrotic therapy, antiviral applications, and cancer treatment. This article synthesizes recent research findings to provide a comprehensive overview of the biological activity of nanchangmycin, including its mechanisms of action, therapeutic potential, and relevant case studies.

Nanchangmycin exhibits its biological effects through various molecular pathways. Key findings from recent studies highlight its role in regulating signaling pathways that are crucial for cellular function and disease progression:

- Inhibition of Hepatic Stellate Cells (HSCs) : Nanchangmycin has been identified as a potent antifibrotic agent. It promotes the inactivation of HSC myofibroblasts, which are central to liver fibrosis. The compound reduces the proliferation and migration of these cells while decreasing collagen fiber assembly in the extracellular matrix (ECM) .

- Regulation of Kinase Activity : Nanchangmycin influences multiple kinases, including FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1). Specifically, it increases cytosolic calcium levels and reduces phosphorylated protein levels associated with these kinases, thereby modulating fibrogenesis .

- Antiviral Properties : Research indicates that nanchangmycin possesses broad-spectrum antiviral activity against several arboviruses, including Zika virus (ZIKV), dengue virus (DENV), and West Nile virus (WNV). It has been shown to inhibit viral entry across various cell types with low cytotoxicity .

- Cancer Cell Inhibition : Nanchangmycin has demonstrated efficacy in suppressing the growth of breast cancer stem cells and multiple myeloma cells by targeting specific oncogenic pathways . Its mechanism involves the degradation of c-Maf, an oncogenic transcription factor, through the ubiquitin-proteasome pathway .

Table 1: Summary of Biological Activities of Nanchangmycin

Case Study 1: Antifibrotic Potential

A study conducted by Li et al. (2022) explored the antifibrotic effects of nanchangmycin on human HSCs. The results demonstrated that nanchangmycin significantly decreased collagen expression and ECM deposition while promoting lipid re-accumulation within HSCs. This suggests a potential therapeutic application for treating liver fibrosis, a condition with limited treatment options .

Case Study 2: Antiviral Efficacy Against ZIKV

In another research effort, nanchangmycin was screened for its ability to inhibit ZIKV infection. The findings revealed that it effectively blocked ZIKV entry across multiple cell types with IC50 values ranging from 0.1 to 0.4 µM. Importantly, it exhibited low toxicity in these ranges, indicating its potential as a safe antiviral agent .

Case Study 3: Anti-Cancer Activity

Research on multiple myeloma highlighted nanchangmycin's ability to suppress cell viability and induce apoptosis in malignant plasma cells. The compound was found to target the Otub1/c-Maf axis effectively, leading to decreased expression of c-Maf target genes . This positions nanchangmycin as a promising candidate for further development in cancer therapeutics.

Propriétés

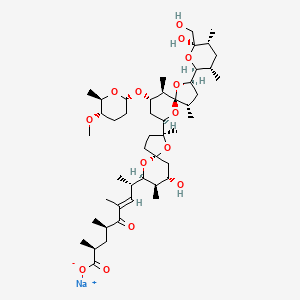

IUPAC Name |

sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIRYYXDCNFKP-SEDNIUBGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H77NaO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65101-87-3 | |

| Record name | CCRIS 8440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What are the primary cellular targets of nanchangmycin?

A1: Nanchangmycin exhibits its biological activity by primarily targeting FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. [] It increases cytosolic Ca2+ levels and reduces the phosphorylated protein levels of these targets. []

Q2: How does nanchangmycin impact hepatic stellate cells?

A2: Nanchangmycin demonstrates anti-fibrotic activity by inducing inactivation of hepatic stellate cells (HSCs). [] It promotes lipid re-accumulation in HSCs while reducing collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration. []

Q3: What downstream effects are observed upon nanchangmycin treatment in cancer cells?

A3: Nanchangmycin and its homologues display apoptotic and antiproliferative effects against various cancer cells, including breast cancer stem cells. [] The compound causes elevations in calcium levels, accumulation of reactive oxygen species, and increases mitochondrial inner membrane permeability to H+ and K+, leading to the release of cytochrome c and apoptosis-inducing factors, ultimately triggering caspase-dependent apoptosis. []

Q4: Does nanchangmycin interact with any specific signaling pathways?

A4: Yes, research indicates that nanchangmycin acts as a potent Wnt/β-catenin signaling inhibitor, blocking the pathway and contributing to reduced cell survival. [] Additionally, it activates autophagy-related proteins LC3A/B. []

Q5: What is the molecular formula and weight of nanchangmycin?

A5: While the provided research papers don't explicitly state the molecular formula and weight of nanchangmycin, they do highlight its classification as a polyether ionophore antibiotic. [, , ] To determine the exact formula and weight, further investigation into its chemical structure is required.

Q6: What in vitro models have been used to study nanchangmycin's activity?

A6: Nanchangmycin's activity has been investigated in vitro using various cancer cell lines, including breast cancer stem cells. [] Its effects on HSCs have also been studied in vitro using primary human HSC myofibroblasts. []

Q7: Has nanchangmycin's efficacy been evaluated in vivo?

A7: Yes, nanchangmycin showed inhibitory effects on somatic tumors developed from MCF-7 paclitaxel-resistant breast cancer cells injected into BALB/c mice. [] Additionally, studies on its acute toxicity have been conducted in ICR mice, with an LD50 of 33.50mg/kg, indicating high acute toxicity. [] Subacute toxicity tests were performed in SD rats, revealing no significant changes between control and 25mg/kg groups after 30 days of treatment. []

Q8: What organism produces nanchangmycin?

A8: Nanchangmycin is produced by the soil bacterium Streptomyces nanchangensis. [, , ] This bacterium also produces other compounds like the macrolide meilingmycin. [, ]

Q9: Can the production of nanchangmycin be genetically engineered?

A9: Yes, research has demonstrated the possibility of genetically engineering Streptomyces bingchenggensis to eliminate nanchangmycin biosynthesis. [] This was achieved by manipulating the expression of genes within the biosynthetic pathway. []

Q10: What is the role of the donor acyl carrier protein in nanchangmycin biosynthesis?

A10: The donor acyl carrier protein plays a crucial role in the stereoselective chain translocation to a fully reducing module of the nanchangmycin polyketide synthase. [] Covalent tethering of the substrate to this protein significantly enhances both the stereospecificity and kinetic efficiency of the reactions involved in nanchangmycin biosynthesis. []

Q11: What enzymes are crucial for nanchangmycin biosynthesis?

A11: Several enzymes are involved in the biosynthesis of nanchangmycin, including:

- Polyketide synthases (PKSs): These multi-enzyme complexes are responsible for assembling the polyketide backbone of nanchangmycin. [, , ]

- Redox-inactive ketoreductases (KR0): These enzymes are implicated in generating specific stereoisomers during the biosynthesis process. [, ]

- Dehydratases (DH): These enzymes catalyze dehydration reactions, crucial for forming double bonds within the nanchangmycin structure. [, ]

- Thioesterases (TEs): These enzymes catalyze the release of the fully synthesized nanchangmycin molecule from the PKS. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.